molecular formula C21H27ClN2O B3856894 1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B3856894
M. Wt: 358.9 g/mol
InChI Key: RHNTXIIAPYLTBA-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride is a synthetic compound with a complex structure. It is characterized by the presence of a benzyl group, a trimethylphenyl group, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The reaction generally requires the activation of the carboxylic acid to form an intermediate, which then reacts with the amine to form the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and pyrrolidine derivatives, such as:

  • N-benzylpyrrolidine-2-carboxamide
  • N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide
  • 1-benzylpyrrolidine-2-carboxamide

Uniqueness

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-15-12-16(2)20(17(3)13-15)22-21(24)19-10-7-11-23(19)14-18-8-5-4-6-9-18;/h4-6,8-9,12-13,19H,7,10-11,14H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNTXIIAPYLTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2CC3=CC=CC=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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